1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene
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Overview
Description
1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, and a 3-methoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated to introduce a bromine atom.
Chlorination: The brominated benzene is then chlorinated to introduce a chlorine atom at the desired position.
Etherification: The final step involves the etherification of the benzene derivative with 3-methoxypropyl alcohol under basic conditions to introduce the 3-methoxypropoxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to modify the ether group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified ether compounds.
Scientific Research Applications
1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups in substitution reactions, while the methoxypropoxy group can participate in various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-methylbenzene: Similar structure but with a methyl group instead of the methoxypropoxy group.
1-Bromo-3-chloro-5-ethoxybenzene: Similar structure but with an ethoxy group instead of the methoxypropoxy group.
1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene: Similar structure but with a 2-methoxyethoxy group.
Uniqueness: 1-Bromo-3-chloro-5-(3-methoxypropoxy)benzene is unique due to the presence of the 3-methoxypropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C10H12BrClO2 |
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Molecular Weight |
279.56 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(3-methoxypropoxy)benzene |
InChI |
InChI=1S/C10H12BrClO2/c1-13-3-2-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 |
InChI Key |
OSJPKCBTXNNHPM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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